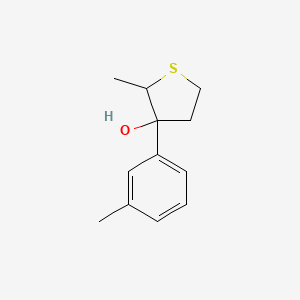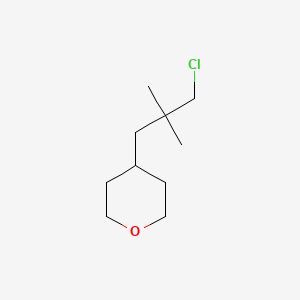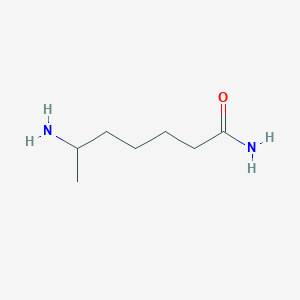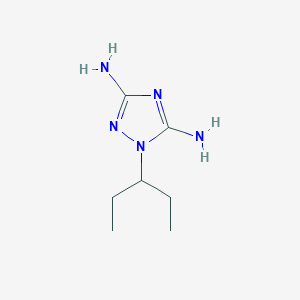![molecular formula C10H19NO B13162694 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.1]heptane derivative.
Functionalization: Introduction of the aminomethyl group is achieved through a series of reactions, including amination and reduction.
Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and substituted amines.
Scientific Research Applications
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the aminomethyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another similar compound with different substituents on the bicyclic framework.
Uniqueness
1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C10H19NO/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3 |
InChI Key |
LHBZUJRMISQMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC2CCC1C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



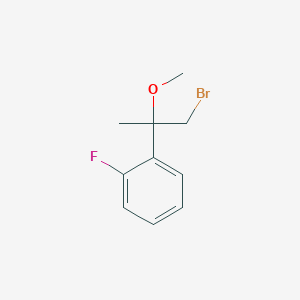
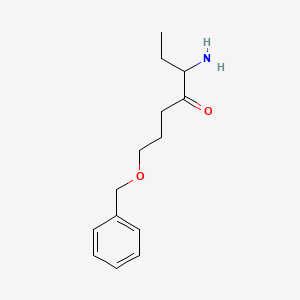
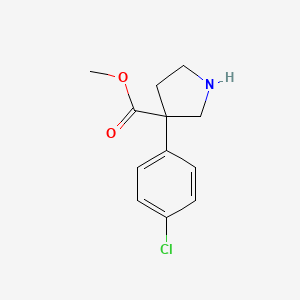
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
